molecular formula C14H12O3 B13690971 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one

2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one

Cat. No.: B13690971
M. Wt: 228.24 g/mol
InChI Key: XAXHCOSUUPSWQL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one is a high-value chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound features a naphtho-fused 1,3-dioxin-4-one ring system, which functions as a stable, reactive handle for constructing complex molecular architectures. Its primary research application is as a versatile building block in the synthesis of polycyclic natural products and functionalized naphthalene derivatives. The ketodioxinone core is particularly valuable in cascade reactions and acyl-alkylation processes , enabling efficient access to structurally diverse compounds for drug discovery and bioactivity studies. Researchers utilize this and related ketodioxinones to prepare highly functionalized intermediates, such as β-hydroxynaphthoate derivatives, whose substitution patterns are related to compounds derived from type-II polyketide biosynthesis . This makes it a crucial tool for the exploration of novel chemical space and the development of potential therapeutic agents with cytotoxic, antibacterial, or antifungal activities. This product is supplied For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,2-dimethylbenzo[g][1,3]benzodioxin-4-one

InChI

InChI=1S/C14H12O3/c1-14(2)16-12-8-10-6-4-3-5-9(10)7-11(12)13(15)17-14/h3-8H,1-2H3

InChI Key

XAXHCOSUUPSWQL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC3=CC=CC=C3C=C2C(=O)O1)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,2-Dimethyl-4H-naphtho[2,3-d]dioxin-4-one

Industrial Preparation via Esterification, Ketal Cyclization, and Hydrolysis

A comprehensive industrial preparation method for related dioxolane compounds, which can be adapted for 2,2-dimethyl-4H-naphtho[2,3-d]dioxin-4-one synthesis, involves three main steps:

Step Number Reaction Type Reactants and Conditions Description
1 Esterification Glycerol + Carboxylic acid, acid catalyst (methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid), 90-150 °C, 0.5-4 h Formation of hydrophobic carboxylic acid monopropylene triol ester intermediate via dehydration.
2 Ketal Cyclization Carboxylic acid monopropylene triol ester + Acetone, acid catalyst, 20-50 °C, 0.5-3 h Cyclization to form a hydrophobic ketal intermediate product.
3 Hydrolysis Intermediate product + alkaline solution (18-32 wt% NaOH or KOH), 20-60 °C, 0.5-1 h Hydrolysis of ester groups to yield the target dioxolane compound.

This method is characterized by a green, environment-friendly process with high selectivity and conversion rates. The use of biomass-derived glycerol and long-chain fatty acids, as well as physical phase separation of water and oil layers, enhances sustainability and energy efficiency.

Example from Industrial Scale Synthesis:
  • 15.4 kg glycerol monostearate + 10 kg acetone + 0.06 kg p-toluenesulfonic acid catalyst at 40 °C for 1 h.
  • Catalyst extracted with water; acetone recovered by distillation.
  • Hydrolysis with 32% NaOH at 60 °C for 30 min.
  • Final product purity: 98.5%, yield: ~98%.

Laboratory Synthesis via Copper-Catalyzed Cyclization of Salicylic Acid Derivatives

A related synthetic approach for benzo[d]dioxin-4-one derivatives involves the copper-catalyzed cyclization of 2-hydroxybenzoic acid (salicylic acid) with acetylenic esters:

Step Number Reaction Type Reactants and Conditions Description
1 Copper-catalyzed cyclization 2-Hydroxybenzoic acid (1.2 equiv), CuI catalyst (1 equiv), NaHCO3 (1.2 equiv), alkyne (1 equiv), CH3CN solvent, 80 °C, 24 h Formation of 4H-benzo[d]dioxin-4-one derivatives via intramolecular cyclization.
2 Purification Silica gel column chromatography using hexane-ethyl acetate eluent Isolation of pure dioxinone derivatives.

This method yields functionalized benzo[d]dioxin-4-ones with high purity (e.g., 88% yield for methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-4H-benzo[d]dioxine-2-carboxylate).

Spectral Data for Characterization:
  • ^1H NMR (400 MHz, CDCl3): δ 7.88 (d, J=7.2 Hz, 1H), 7.52-7.48 (m, 1H), 7.13-7.09 (m, 1H), 6.98 (d, J=8.0 Hz, 1H), 3.68 (s, 6H), 3.37-3.25 (m, 2H).
  • ^13C NMR (100 MHz, CDCl3): δ 165.9, 165.1, 158.0, 154.1, 135.7, 128.8, 122.9, 115.8, 112.8, 99.6, 52.7, 51.4, 41.2 ppm.
  • HRMS (ESI): Calculated for C13H12O7 [M+Na]+ 303.0475, found 303.0478.

Comparative Analysis of Preparation Methods

Aspect Industrial Method (Esterification/Ketal/Hydrolysis) Laboratory Method (Cu-Catalyzed Cyclization)
Scale Industrial scale, multi-kilogram quantities Laboratory scale, millimolar quantities
Reaction Time 0.5–4 h for esterification, 0.5–3 h for cyclization, 0.5–1 h hydrolysis 24 h cyclization
Temperature Range 20–150 °C depending on step 80 °C
Catalysts Acid catalysts (methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid) CuI catalyst
Environmental Impact Green, biomass-derived raw materials, no drying agents, reusable fatty acids Conventional solvents, no specific green chemistry emphasis
Product Purity and Yield ~98.5% purity, yields up to 98% ~88% yield, high purity
Applicability Suitable for large-scale production of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane derivatives Suitable for functionalized benzo[d]dioxin-4-one derivatives

Summary of Key Findings

  • The industrial preparation method of 2,2-dimethyl-4H-naphtho[2,3-d]dioxin-4-one analogues involves a three-step process: esterification of glycerol with carboxylic acids, ketal cyclization with acetone under acid catalysis, and alkaline hydrolysis to yield the final product with high purity and yield. This method is environmentally friendly and energy-efficient due to biomass-based feedstocks and phase separation techniques.

  • The laboratory copper-catalyzed cyclization method provides an alternative route to functionalized benzo[d]dioxin-4-ones, including derivatives structurally related to the target compound, with good yields and well-characterized products.

  • Both methods employ robust catalytic systems and controlled reaction conditions to achieve selective formation of the dioxinone ring system.

Chemical Reactions Analysis

Photochemical Ketene Generation and Polymerization

Under UV irradiation (λ = 300–350 nm), 2,2-dimethyl-4H-naphtho[2,3-d] dioxin-4-one undergoes photodecarbonylation to release a highly reactive naphthoquinone ketene intermediate (Figure 1A) . This intermediate participates in step-growth polymerization with diols or diamines, forming polyesters or polyamides. Key findings include:

Table 1: Polymerization outcomes under varying conditions

NucleophileReaction TimeDegree of Polymerization (DP)Polydispersity Index (Đ)
1,3-Propanediol6 hours3–81.2–1.4
Ethylene diamine8 hours4–101.3–1.5
  • Mechanism : The reaction proceeds via photoexcitation of the dioxinone ring, followed by CO₂ elimination and ketene formation. The ketene reacts with nucleophiles (e.g., -OH or -NH₂ groups) to form ester/amide linkages .

  • Limitations : Molecular weight is constrained by photon availability, requiring stoichiometric light absorption for each monomer unit. Catalysts like metal oxides or acids marginally improve DP but increase Đ .

[2+2] Photocycloaddition Reactions

The naphthoquinone moiety enables regioselective [2+2] cycloadditions with electron-deficient or electron-rich alkenes under UV light. Stereochemical outcomes depend on the excited-state dynamics:

Key Observations :

  • Triplet-State Reactivity : The T₁ state (ππ* configuration) facilitates non-concerted cycloaddition via 1,4-diradical intermediates, leading to cis-anti-cis stereochemistry in cyclobutane products .

  • Substrate Scope :

    • Ethylene derivatives yield trans-fused bicyclo[3.2.0]heptanes.

    • Electron-deficient alkenes (e.g., acrylates) favor head-to-head (HH) adducts due to polarity reversal (Umpolung) at the β-position .

Table 2: Representative [2+2] cycloaddition products

Alkene PartnerProduct StructureYield (%)Diastereomeric Ratio (d.r.)
TetrachloroethyleneBicyclo[4.2.0]octane derivative6289:11
Methyl acrylateCis-syn-cis cyclobutane55>95:5

Nucleophilic Ring-Opening Reactions

The electrophilic dioxinone carbonyl group undergoes nucleophilic attack under mild conditions:

  • Amines : Primary amines (e.g., aniline) yield amide-linked naphthalene derivatives, though reaction rates are slower compared to alcohols .

Comparative Reactivity with Analogues

Table 3: Reactivity comparison with structurally related compounds

CompoundPhotochemical Activity[2+2] Cycloaddition EfficiencyNucleophilic Susceptibility
2,2-Diphenyl-1,3-dioxin-4-oneModerateHighLow
1,8-NaphthalimideNoneNoneHigh
9-MethoxyphenanthreneLowModerateModerate

The heightened electrophilicity of the dioxinone carbonyl and extended conjugation in the naphthalene system make 2,2-dimethyl-4H-naphtho[2,3-d] dioxin-4-one uniquely suited for photochemical applications and regioselective cycloadditions .

Scientific Research Applications

2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

2,2-Dimethyl-4H-1,3-dioxin-4-one (CAS 87769-48-0)
  • Structure: Benzene-fused dioxinone with 2,2-dimethyl substituents.
  • Molecular Weight : 128.13 vs. higher for the naphtho analogue (exact value unreported).
  • Properties : Lower lipophilicity (XLogP3 = 0.8) compared to the naphtho variant, which likely has higher hydrophobicity due to the extended aromatic system.
  • Applications: Serves as a precursor for amidation reactions due to its reactive dioxinone ring .
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
  • Structure: Benzo-fused dioxinone with a hydroxyl group at C-3.
  • Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. This compound is a key intermediate in synthesizing Ginkgolic acid, unlike the naphtho analogue, which lacks hydroxyl functionality .

Naphthoquinoxaline and Quinoxaline Derivatives

3e: 3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione
  • Structure: Naphthoquinoxaline trione with methoxy and carbonyl groups.
  • Melting Point: 309–311°C, significantly higher than typical dioxinones due to increased crystallinity from methoxy substituents.
  • Reactivity: Electron-withdrawing quinoxaline and carbonyl groups reduce nucleophilic attack susceptibility compared to the methyl-substituted dioxinone .

Phosphorus-Containing Analogues

(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-4-oxide-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin
  • Structure : Dinaphthodioxaphosphepin with chlorine substituents and a phosphorus center.
  • Molecular Weight : 569.36, heavier due to the phosphorus atom and chloro groups.
  • Applications: Potential use in catalysis or coordination chemistry, diverging from the synthetic utility of the dioxinone core .

Tricyclic and Epoxide Derivatives

Compound 10 (from )
  • Structure : Features an isoprenylated 2,3-epoxycyclohex-5-en-1,4-diol and tricyclo-[4.3.1.0³,⁷]-decane moieties.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Weight Melting Point (°C) Key Functional Groups Applications/Notes References
2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one Naphtho-fused dioxinone, 2,2-dimethyl Not reported Not reported Dioxinone, methyl groups Synthetic intermediate
2,2-Dimethyl-4H-1,3-dioxin-4-one Benzene-fused dioxinone, 2,2-dimethyl 128.13 Not reported Dioxinone, methyl groups Amidation precursor
Compound 3e Naphthoquinoxaline trione, methoxy groups 618.6 309–311 Quinoxaline, carbonyl, methoxy Bioactive molecule
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Benzo-fused dioxinone, C-5 hydroxyl Not reported Not reported Hydroxyl, dioxinone Ginkgolic acid precursor
(11bR)-Dinaphtho[1,3,2]dioxaphosphepin Phosphorus-containing, chloro substituents 569.36 Not reported Dioxaphosphepin, Cl Catalytic applications

Research Findings and Implications

  • Reactivity : Methyl groups in 2,2-dimethyl derivatives provide steric protection, enhancing thermal stability but reducing electrophilicity compared to hydroxyl- or epoxide-containing analogues .
  • Synthetic Utility: The naphtho-fused dioxinone’s rigid structure makes it valuable for constructing polycyclic architectures, whereas simpler dioxinones (e.g., 2,2-dimethyl-4H-1,3-dioxin-4-one) are more versatile in amidation and esterification .

Q & A

Basic Research Questions

Q. What synthetic methods are available for preparing 2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, and how can reaction conditions be optimized?

  • A catalyst-free approach involves reacting dimethylacetylene dicarboxylate with 2-hydroxynaphthoic acid in acetonitrile at 80°C using NaHCO₃ and CuI as additives, yielding the compound as a pale yellow solid (m.p. 171–173°C) . Alternative methods include cyclization reactions under mild conditions (e.g., room temperature) with high yields, avoiding toxic catalysts . Optimization focuses on solvent choice, temperature control, and stoichiometric ratios to minimize side products.

Q. How can functional groups be introduced into the this compound scaffold for derivatization?

  • Bromination at the 7-position using N-bromosuccinimide (NBS) generates 7-(bromomethyl) derivatives, enabling nucleophilic substitution with amines or heterocycles . For amidation, treat the dioxinone with primary amines (e.g., n-propylamine, benzylamine) in acetonitrile using DMAP (10 mol%) and DBU (1 equiv.) at room temperature, achieving moderate-to-good yields (Table 3 in ). Secondary amines are less effective due to steric hindrance .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Use 1H^1H NMR and 13C^{13}C NMR to confirm regioselectivity and substituent orientation. ESI-MS provides molecular weight validation, while X-ray crystallography resolves complex stereochemistry (e.g., naphtho-fused systems) . IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups critical to the dioxinone core .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Quantum chemical calculations (e.g., DFT) and QSPR models assess electronic effects of substituents on ring-opening reactivity. Neural networks trained on benzo[d][1,3]dioxin-4-one datasets predict regioselectivity in nucleophilic attacks . For example, electron-withdrawing groups at the 4-position increase susceptibility to amine-mediated cleavage .

Q. What strategies address contradictions in reaction outcomes, such as unexpected adducts or low yields during derivatization?

  • In reactions with thiosalicylic acid and acetylenic esters, unexpected 1:2 adducts form due to competing pathways. Mechanistic studies (e.g., trapping intermediates with radical inhibitors) and adjusting steric bulk (e.g., using tert-butyl esters) suppress side reactions . LC-MS monitoring identifies byproducts early, enabling real-time optimization .

Q. How do structural modifications of this compound influence its bioactivity as a medicinal chemistry intermediate?

  • Introducing electron-deficient substituents (e.g., nitro, cyano) enhances binding to kinase pockets, as seen in salicylamide derivatives targeting receptor inhibitors . Pharmacokinetic profiling (e.g., LogP via HPLC) correlates lipophilicity with cellular permeability. In vitro assays (e.g., cytotoxicity against HeLa cells) validate lead compounds .

Q. What green chemistry principles apply to scaling up the synthesis of this compound?

  • Solvent selection (e.g., ethanol or water) reduces environmental impact. Catalyst-free protocols avoid heavy metal waste . Process intensification via microwave irradiation shortens reaction times (e.g., from 8 h to 30 min) while maintaining yields >85% .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the amidation of this compound?

  • Ensure anhydrous conditions to prevent hydrolysis of the dioxinone ring. Use fresh amines and pre-activate with DBU to enhance nucleophilicity. If yields remain low, switch to bulkier amines (e.g., cyclohexylamine) to reduce steric clashes .

Q. What safety protocols are critical when handling this compound derivatives?

  • Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., brominated derivatives) . Dispose of waste via certified hazardous waste services, especially for halogenated byproducts .

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